Electronic Structure Differentiation: Double Core Ionization Potential Distinguishes Meta Isomer from Ortho and Para Analogs
For aminophenol isomers, single core ionization potentials of the para-, meta-, and ortho-aminophenol molecules differ only slightly from each other (difference < 0.5 eV), rendering these structural isomers challenging to distinguish by conventional X-ray photoelectron spectroscopy [1]. However, the double core ionization potentials (energy required to remove two core electrons from different atoms) depend noticeably on the mutual arrangement and relative orientations of the hydroxyl and amine groups, enabling unambiguous spectroscopic characterization of the meta isomer versus ortho and para configurations [1].
| Evidence Dimension | Double core ionization potential (eV) for aminophenol isomers |
|---|---|
| Target Compound Data | Distinct value dependent on meta arrangement of hydroxyl and amine groups |
| Comparator Or Baseline | Ortho-aminophenol: different arrangement-dependent value; Para-aminophenol: different arrangement-dependent value |
| Quantified Difference | Noticeable dependence on mutual arrangement and relative orientations of hydroxyl and amine groups; single ionization difference <0.5 eV (insufficient for discrimination) |
| Conditions | Theoretical computational study using relaxation, correlation, relativistic, and basis set effects |
Why This Matters
This electronic structure distinction enables identity verification and quality control of the meta isomer using advanced X-ray two-photon photoelectron spectroscopy, preventing substitution with ortho or para isomers that share identical molecular formula and similar single-ionization signatures.
- [1] Kryzhevoi, N. V., Santra, R., & Cederbaum, L. S. (2011). Inner-shell single and double ionization potentials of aminophenol isomers. The Journal of Chemical Physics, 135(8), 084302. View Source
